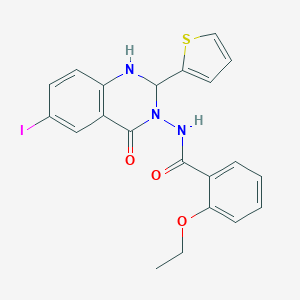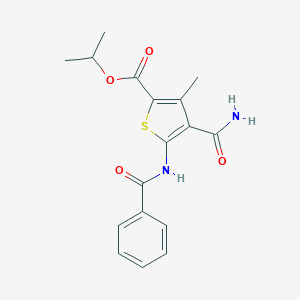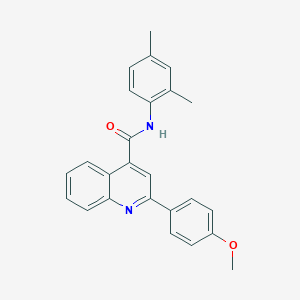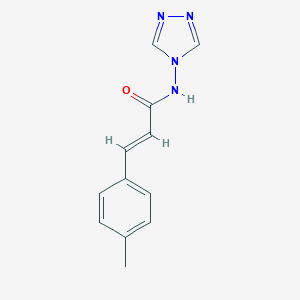![molecular formula C19H22N2O7S B331074 ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B331074.png)
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminocarbonyl)-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with ethyl 3-methyl-4-aminothiophene-2-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring in the thiophene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of ethyl 4-(aminocarbonyl)-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied. For instance, in medicinal applications, it may inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Comparison: ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity for certain targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22N2O7S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H22N2O7S/c1-6-28-19(24)15-9(2)13(16(20)22)18(29-15)21-17(23)10-7-11(25-3)14(27-5)12(8-10)26-4/h7-8H,6H2,1-5H3,(H2,20,22)(H,21,23) |
Clé InChI |
OFBFSUZBQDEUEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[Mesityl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B330995.png)
![2-(3-chlorophenoxy)-N-[4-(4-{[2-(3-chlorophenoxy)propanoyl]amino}phenoxy)phenyl]propanamide](/img/structure/B330997.png)
![4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B330998.png)
![5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330999.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331000.png)
![DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B331002.png)
![Ethyl 2-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B331005.png)
![5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331008.png)
![4-tert-butyl-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B331009.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331012.png)

